molecular formula C11H13ClN2S B1532086 3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride CAS No. 933697-91-7

3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride

Cat. No. B1532086
CAS RN: 933697-91-7
M. Wt: 240.75 g/mol
InChI Key: WXALZBHENGKXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methyl-thiazol-2-YL)-benzylamine hydrochloride, also known as MTBAH, is a synthetic organic compound with a molecular weight of 229.6 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. MTBAH is a useful reagent in organic synthesis and has numerous applications in scientific research. It is used in the synthesis of a variety of organic compounds, including amines, thiols, and other derivatives. It is also used in the synthesis of pharmaceuticals and other compounds of biological importance.

Scientific Research Applications

Synthesis and Drug Discovery Compounds containing the benzothiazole unit, such as those synthesized through innovative pathways, are pivotal in drug discovery. They serve as building blocks that can be substituted at multiple positions, enabling extensive exploration of chemical spaces around ligands for targeted applications (Durcik et al., 2020). Furthermore, thiazole derivatives have been synthesized and characterized for their antimicrobial activity and potential as biologically active compounds, illustrating the role of these structures in developing new therapeutic agents (Turan-Zitouni et al., 2004).

Corrosion Inhibition Benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors, offering protection against steel corrosion in acidic environments. This application is crucial for extending the lifespan of metal infrastructures and reducing maintenance costs. The corrosion inhibition efficiency of these compounds has been attributed to their ability to adsorb onto surfaces through both physical and chemical means, showcasing the practical applications of these compounds in industrial settings (Hu et al., 2016).

Organic Photovoltaics The synthesis of star-shaped molecules with benzothiazole derivatives has paved the way for advancements in organic solar cells (OSCs). These compounds exhibit strong absorption peaks in the visible wavelength range, attributed to the charge transfer band of their donor-acceptor structure, which is essential for converting solar energy into electricity. This research highlights the potential of benzothiazole derivatives in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.ClH/c1-8-7-14-11(13-8)10-4-2-3-9(5-10)6-12;/h2-5,7H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXALZBHENGKXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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